molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No. B121741
M. Wt: 289.3 g/mol
InChI Key: MJVXHAPMFSPZRH-UHFFFAOYSA-N
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Description

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is an organic compound with the molecular formula C9H11N3O4S2 . It is also known by other names such as 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide .


Synthesis Analysis

The synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide can be achieved by reacting 2-ethylsulfonylimidazo[1,2-a]pyridine-3-ol with sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 289.331 Da and the monoisotopic mass is 289.019104 Da .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.67±0.1 g/cm3 and a predicted pKa of 5.40±0.60 . The compound is a white to yellow solid at room temperature .

Scientific Research Applications

Degradation Studies

  • Abiotic Influences on Sulfonylurea Herbicides: Saha and Kulshrestha (2002) explored the stability of sulfosulfuron, a compound related to 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, under various abiotic conditions such as pH, temperature, and solvent. They found that this compound degrades into different products under acidic and alkaline conditions, including 1-(2-ethylsulfonylimidazo[1,2-a] pyridin)-3-sulfonamide (Saha & Kulshrestha, 2002).

Synthesis and Chemical Reactions

  • One-Pot Synthesis of Related Compounds: Rozentsveig et al. (2013) developed a method for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides. This demonstrates the versatility of similar compounds in synthesizing novel heterocyclic compounds (Rozentsveig et al., 2013).
  • Synthesis Involving Catalytic Zinc Chloride: Yu et al. (2014) described the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using arylglyoxal hydrates, 2-aminopyridines, and sulfonamides with zinc chloride as a catalyst. This indicates the potential for creating diverse derivatives of such compounds (Yu et al., 2014).

Biological Activity and Potential Applications

  • Antibacterial Properties: Azab et al. (2013) researched the antibacterial activity of novel heterocyclic compounds containing a sulfonamido moiety. They found that several synthesized compounds exhibited significant antibacterial activity (Azab et al., 2013).
  • Potential Antiulcer Agents: Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position as potential antiulcer agents. Though the compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett et al., 1989).

Other Notable Research

  • Sulfonamide-Based Hybrid Compounds: Ghomashi et al. (2022) reviewed the recent advances in designing and developing two-component sulfonamide hybrids, highlighting the vast potential of these compounds in various therapeutic applications (Ghomashi et al., 2022).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVXHAPMFSPZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573139
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

CAS RN

141776-47-8
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
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2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
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2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 6
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Citations

For This Compound
11
Citations
伊藤滋之, 太田一成, 山脇孝博, 石田泰雄 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
MATERIALS AND METHODS 1. Synthesis of Compounds IR spectra were taken on a Shimadzu IR-420 spectrometer. 1H NMR spectra were recorded at 200 MHz on a Bruker AC-200P …
Number of citations: 3 jlc.jst.go.jp
PP Choudhury, S Parey, U Yadav… - Indian Journal of …, 2021 - op.niscpr.res.in
Sulfosulfuron is a widely used wheat herbicide, which has two major environmental issues, viz. carryover effect to succeeding crops, and groundwater and surface water contamination. …
Number of citations: 5 op.niscpr.res.in
BD Maxwell, OG Boyé, K Ohta - Journal of Labelled …, 2005 - Wiley Online Library
[ 14 C] and [ 13 C]MON 37500 labeled in the imidazopyridine (Im) ring system were synthesized in seven steps in an overall yield of 39 and 28%, respectively, from [2‐ 14 C] and [2‐ 13 …
R Arya, NK Mishra, AK Sharma - 3 Biotech, 2016 - Springer
Use of herbicides, in particular sulfosulfuron, at more than recommended doses has raised major concerns about the health hazards for animals and humans. In the present study, …
Number of citations: 12 link.springer.com
MA Sanderson - Forage & Grazinglands, 2010 - Wiley Online Library
Upland cultivars of switchgrass (Panicum virgatum L.), such as ‘Cave‐in‐Rock,’ often are recommended for the northeastern USA. Lowland ecotypes typically originate from more …
Number of citations: 1 acsess.onlinelibrary.wiley.com
R Arya, R Sharma, M Malhotra… - Current Medicinal …, 2015 - ingentaconnect.com
A large amount of pesticides are being used now-a-days in crop protection which has resulted in buildup of such harmful compounds in the environment, proving a menace to humans, …
Number of citations: 13 www.ingentaconnect.com
F Zermane, K Rachedi… - Pesticide Research …, 2022 - search.ebscohost.com
68 Actinobacteria strains were isolated and in vitro tested for their abilities to grow in the presence of sulfosulfuron (Apyros 75 WG) in starch casein agar medium supplemented at a …
Number of citations: 2 search.ebscohost.com
ST Maheswari, A Ramesh - Herbicide Residue Research in India, 2019 - Springer
Herbicide usage is continuously increasing in India and is expected to increase at the rate of 15% per year over the next 5 years. This is due to today’s labour shortage and rising labour …
Number of citations: 4 link.springer.com
S Sondhia - Herbicide residue research in India, 2019 - Springer
In the present day agriculture, herbicide use is increasing due to escalating labour cost, easy availability of herbicides, rapid weed control in cropped and non-cropped situations. In …
Number of citations: 11 link.springer.com
S Sondhia - 2014 - indianjournals.com
Herbicides use is increasing throughout the globe due to increasing labour cost, choice of application of herbicides, quick weed control in crop and non-crop areas. In India, herbicide …
Number of citations: 101 www.indianjournals.com

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